6-(Carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
6-(Carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that combines the structural features of triazole and thiadiazine. This hybrid nucleus is known for its diverse pharmacological activities and is of significant interest in drug design and development .
Mechanism of Action
Target of Action
The primary targets of 6-(Carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine are enzymes such as urease , carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes play crucial roles in various biological processes, including metabolism, signal transduction, and disease pathogenesis .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their activity . For instance, it exhibits potent inhibitory activity against urease, a key enzyme in the metabolism of urea . The compound’s mode of action involves competitive inhibition, where it competes with the substrate for the active site of the enzyme .
Biochemical Pathways
The inhibition of these enzymes affects various biochemical pathways. For example, the inhibition of urease disrupts the hydrolysis of urea, leading to decreased production of ammonia and carbon dioxide . This can have significant effects on the physiology of urease-positive microorganisms .
Result of Action
The inhibition of target enzymes by this compound can result in various molecular and cellular effects. For instance, the inhibition of urease can disrupt the metabolism of urease-positive microorganisms, potentially leading to their growth inhibition or death .
Biochemical Analysis
Biochemical Properties
The 6-(Carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine compound has been found to interact with various enzymes, proteins, and other biomolecules. It has been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . The compound’s ability to form hydrogen bonds allows it to make specific interactions with different target receptors .
Cellular Effects
The effects of this compound on cells are quite significant. It has been found to exhibit cytotoxic activities against certain cancer cells . The compound has also been reported to induce apoptosis in certain cell types .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. For instance, it has been found to inhibit the urease enzyme, a virulence factor in urease-positive microorganisms . The compound has also been reported to occupy the active site of the enzyme, leading to its inhibition .
Preparation Methods
The synthesis of 6-(Carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles. This reaction can lead to the formation of two regioisomers, depending on the electrophilicity of the carbonyl carbons . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
6-(Carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: It can undergo substitution reactions, particularly at the triazole and thiadiazine rings. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
6-(Carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has a wide range of scientific research applications:
Chemistry: It serves as a synthetic intermediate in the preparation of various derivatives.
Medicine: The compound is being explored for its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar compounds to 6-(Carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine include other triazolothiadiazine derivatives. These compounds share the core triazole and thiadiazine structure but differ in their substituents, leading to variations in their pharmacological activities.
Properties
IUPAC Name |
2-(7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2S/c11-5(12)1-4-2-13-6-8-7-3-10(6)9-4/h3H,1-2H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBZSRSNXLMOKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN2C=NN=C2S1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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